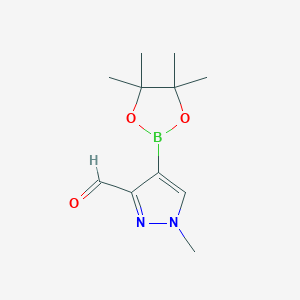

1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carbaldehyde

CAS No.: 887475-64-1

Cat. No.: VC2698055

Molecular Formula: C11H17BN2O3

Molecular Weight: 236.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 887475-64-1 |

|---|---|

| Molecular Formula | C11H17BN2O3 |

| Molecular Weight | 236.08 g/mol |

| IUPAC Name | 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-3-carbaldehyde |

| Standard InChI | InChI=1S/C11H17BN2O3/c1-10(2)11(3,4)17-12(16-10)8-6-14(5)13-9(8)7-15/h6-7H,1-5H3 |

| Standard InChI Key | SOSDLPVXZCCRHR-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2C=O)C |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2C=O)C |

Introduction

Chemical Identity and Structure

Molecular Identification

The compound 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carbaldehyde is unambiguously identified through various systematic naming conventions and registry numbers, as detailed in Table 1.

Table 1: Chemical Identifiers

| Parameter | Information |

|---|---|

| CAS Registry Number | 887475-64-1 |

| Molecular Formula | C₁₁H₁₇BN₂O₃ |

| IUPAC Name | 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carbaldehyde |

| Synonyms | 1H-Pyrazole-3-carbaldehyde,1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) |

| MDL Number | MFCD16659788 |

| SMILES Notation | O=CC1=NN(C)C=C1B2OC(C)(C)C(C)(C)O2 |

The compound features a 1-methylpyrazole core with a boronic acid pinacol ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at the 4-position and a formyl (aldehyde) group at the 3-position . This combination of functional groups creates a multifunctional reagent with diverse reactivity profiles suitable for various synthetic transformations.

Structural Features

The molecular structure contains three primary functional components:

-

A pyrazole heterocycle with a methyl substituent at the N1 position, forming the core scaffold

-

A boronic acid pinacol ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at the C4 position

-

An aldehyde (formyl) group at the C3 position

This arrangement of functional groups creates a compound with multiple reaction sites and useful synthetic handles. The electron-withdrawing aldehyde group and electron-donating boronic ester create an interesting electronic distribution within the pyrazole ring, influencing its reactivity patterns and coordination potential .

Physical and Chemical Properties

Physical Properties

The compound exhibits distinct physicochemical properties that determine its handling characteristics, purification requirements, and storage conditions. Table 2 summarizes these essential physical properties.

Table 2: Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 236.08 g/mol |

| Physical State | Solid |

| Density | 1.125 g/cm³ |

| Boiling Point | 373.539°C at 760 mmHg |

| Flash Point | 179.71°C |

| Melting Point | Not Available |

| Appearance | Crystalline solid |

The compound has a relatively high boiling point (373.539°C at 760 mmHg) and flash point (179.71°C), indicating good thermal stability . The density of 1.125 g/cm³ is typical for organic compounds containing heteroatoms like nitrogen, boron, and oxygen .

Chemical Properties

The chemical reactivity of 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carbaldehyde is determined by its three main functional groups:

-

Pyrazole Ring: The aromatic pyrazole heterocycle serves as the core scaffold, with the N1 position blocked by a methyl group. The pyrazole ring can participate in various coordination chemistry applications due to its nitrogen atoms.

-

Boronic Ester Group: The pinacol boronic ester functionality at the C4 position is a versatile handle for cross-coupling reactions, particularly Suzuki-Miyaura coupling. This group can be transformed into various carbon-carbon and carbon-heteroatom bonds under appropriate conditions.

-

Aldehyde Group: The formyl group at the C3 position provides an active site for nucleophilic additions, condensation reactions, reductions, and oxidations. This makes it valuable for constructing more complex molecules through aldehyde chemistry.

The combination of these functional groups creates diverse reactivity patterns, making the compound a valuable building block in organic synthesis .

Synthesis Methods

General Synthetic Approaches

Several synthetic routes can be employed to prepare 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carbaldehyde. Based on the literature for related pyrazole-3-carbaldehydes, the following strategies are most relevant:

Vilsmeier-Haack Formylation Route

Reactivity and Applications

Synthetic Applications

1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carbaldehyde serves as a valuable building block in organic synthesis due to its bifunctional nature.

Cross-Coupling Reactions

The boronic ester functionality enables various cross-coupling reactions, most notably Suzuki-Miyaura coupling, allowing incorporation of the pyrazole scaffold into more complex molecular architectures . This makes it particularly useful for synthesizing libraries of compounds for medicinal chemistry research.

Condensation Reactions

The aldehyde group can participate in numerous condensation reactions including:

-

Knoevenagel condensations with active methylene compounds to form α,β-unsaturated systems

-

Biginelli reactions leading to tetrahydropyrimidinones

-

Formation of Schiff bases with primary amines

-

Reactions with hydroxylamine, semicarbazide, and thiosemicarbazide derivatives

These reactions can lead to pyrazole-containing compounds with potential biological activities.

Reduction and Oxidation Transformations

The aldehyde moiety provides opportunities for:

-

Reduction to alcohols or amines

-

Oxidation to carboxylic acids

-

Reductive amination

-

Wittig and related olefination reactions

Agricultural Applications

Pyrazole derivatives have also found applications in agrochemical research, particularly as:

-

Fungicides

-

Herbicides

-

Plant growth regulators

The bifunctional nature of the title compound makes it a valuable starting material for developing new agrochemical agents.

| Parameter | Description |

|---|---|

| GHS Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume